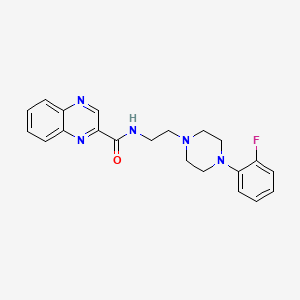

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide” is a chemical compound with the molecular formula C21H22FN5O and a molecular weight of 379.439. It’s a part of a class of compounds that have been studied for their inhibitory effects on Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Synthesis Analysis

The synthesis of such compounds involves complex organic chemistry procedures. In a study, a series of analogues were synthesized and their structure-activity relationship was studied . The results showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoxaline core and a fluorophenyl piperazine moiety. The exact structure can be determined using various spectral analysis techniques such as FTIR, UV-Vis, 1H NMR, and 13C NMR .Scientific Research Applications

Synthesis and Structural Analysis

A variety of quinolone and quinoxaline derivatives have been synthesized, demonstrating the interest in these compounds for their potential antibacterial and antimicrobial properties. For instance, the synthesis of novel 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives has shown significant antimicrobial activities, highlighting the structural importance of the fluorophenyl and piperazine components in these molecules (Rameshkumar et al., 2003). Similarly, compounds with the fluoropyridin-3-yl quinazolin-2-yl piperazine motif have been explored for their antimicrobial activity, indicating a broad interest in such structures for developing new therapeutic agents (Babu et al., 2015).

Photophysical Properties and Reactions

The photophysical properties and reactions of fluoroquinolones, closely related to the compound , have been studied to understand their behavior under light exposure. For example, the photoreaction of norfloxacin, a fluoroquinolone with a piperazine ring, in aqueous solution forms hydroxy derivatives, a reaction that is significant for understanding the photostability and potential phototoxicity of such compounds (Cuquerella et al., 2004).

Potential Biological and Pharmacological Activities

Research into quinoxaline derivatives, especially those containing piperazine rings, has uncovered their potential as hypoxic-cytotoxic agents, indicating their relevance in cancer research and therapy (Ortega et al., 2000). Furthermore, the exploration of quinoline and quinoxaline compounds as dual antagonists for certain receptors or as imaging agents for peripheral benzodiazepine receptors showcases the diverse scientific applications of these molecules in understanding and potentially treating neurological disorders (Yan et al., 2005).

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. ENTs are involved in the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting cellular processes that depend on nucleotide synthesis and adenosine regulation .

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .

Result of Action

The primary result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport . This can affect various cellular processes, including nucleotide synthesis and adenosine regulation . The specific molecular and cellular effects would depend on the particular cell type and its reliance on these processes.

properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O/c22-16-5-1-4-8-20(16)27-13-11-26(12-14-27)10-9-23-21(28)19-15-24-17-6-2-3-7-18(17)25-19/h1-8,15H,9-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIKQIFLCVGQHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2746543.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2746545.png)

![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2746550.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2746551.png)

![ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2746553.png)

![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B2746555.png)

![3-Methylsulfonyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazolidine-1-carboxamide](/img/structure/B2746562.png)